Topological Polar Surface Area (TPSA): 5-NH₂ Confers 57 % Higher PSA Than 5-Halo Analogs, Predicting Superior Aqueous Solubility
The 5-amino compound exhibits a TPSA of 71.8 Ų, versus 45.8 Ų for both the 5-chloro and 5-bromo analogs [1][2]. This 26.0 Ų increase (57 % relative gain) exceeds the commonly cited threshold for improved Caco-2 permeability while remaining below the 140 Ų ceiling for oral absorption, positioning the amino derivative in an optimal range for both solubility and permeability [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 71.8 Ų |
| Comparator Or Baseline | 5-Cl: 45.8 Ų; 5-Br: 45.8 Ų; unsubstituted: 45.8 Ų |
| Quantified Difference | +26.0 Ų (+57 % vs 5-halo); +26.0 Ų (+57 % vs unsubstituted) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
Higher TPSA directly correlates with improved aqueous solubility (log S), reducing the need for co-solvents in biological assays and simplifying kinetic solubility protocols during early screening.
- [1] PubChem CID 53412927 (5-amino derivative). Computed TPSA: 71.8 Ų. National Library of Medicine. View Source
- [2] PubChem CID 24729605 (5-bromo derivative). Computed TPSA: 45.8 Ų. National Library of Medicine. View Source
- [3] Veber, D. F. et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. (TPSA <140 Ų rule). View Source
